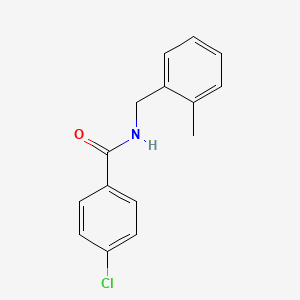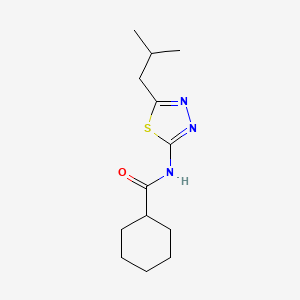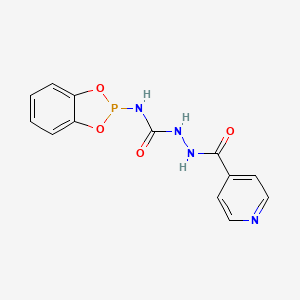
4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide, also known as OPB-9195, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound belongs to the family of benzamides and has been shown to possess various biochemical and physiological effects.
Applications De Recherche Scientifique
4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases. One of the major areas of research is cancer. 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide has been shown to inhibit the growth of cancer cells by blocking the activity of the proteasome, a cellular complex responsible for the degradation of proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, ultimately leading to cell death. 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide has been shown to be effective against a variety of cancer types, including breast, prostate, and lung cancer.
Another area of research for 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide is neurodegenerative diseases. 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide has been shown to protect neurons from damage caused by oxidative stress and inflammation. This protective effect is thought to be due to the inhibition of the proteasome, which leads to the accumulation of proteins that have neuroprotective properties.
Mécanisme D'action
The mechanism of action of 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide involves the inhibition of the proteasome. The proteasome is a cellular complex responsible for the degradation of proteins. Proteins that are misfolded or damaged are targeted for degradation by the proteasome. 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide binds to the proteasome and blocks its activity, leading to the accumulation of misfolded and damaged proteins. This accumulation ultimately leads to cell death.
Biochemical and Physiological Effects:
4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide has been shown to have various biochemical and physiological effects. One of the major effects is the inhibition of the proteasome. This inhibition leads to the accumulation of misfolded and damaged proteins, which ultimately leads to cell death. 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide has also been shown to have anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide in lab experiments is its specificity for the proteasome. 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide has been shown to selectively inhibit the proteasome, without affecting other cellular processes. This specificity allows researchers to study the role of the proteasome in various diseases, without interfering with other cellular processes.
One limitation of using 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide in lab experiments is its potential toxicity. 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide has been shown to be toxic to some cells at high concentrations. This toxicity may limit its use in certain experiments, and researchers must be careful to use appropriate concentrations of the compound.
Orientations Futures
There are several future directions for research on 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide. One area of research is the development of more potent and selective inhibitors of the proteasome. These inhibitors may have improved therapeutic potential and fewer side effects than 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide.
Another area of research is the study of the proteasome in various diseases. The proteasome has been implicated in a variety of diseases, including cancer and neurodegenerative diseases. Further research on the role of the proteasome in these diseases may lead to the development of new therapies.
Conclusion:
In conclusion, 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. The compound inhibits the proteasome, leading to the accumulation of misfolded and damaged proteins and ultimately cell death. 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide has been shown to have various biochemical and physiological effects, including anti-inflammatory and neuroprotective properties. While there are limitations to its use in lab experiments, 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide remains an important tool for studying the role of the proteasome in various diseases.
Méthodes De Synthèse
The synthesis of 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide involves the reaction of 4-aminobenzamide with 1-phenylethyl isocyanate and pyrrolidine-2,5-dione (Figure 1). This reaction results in the formation of 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide as a white crystalline solid with a melting point of 205-207°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14(15-6-3-2-4-7-15)20-19(23)16-9-11-17(12-10-16)21-13-5-8-18(21)22/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDVAFJSJKBAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-oxopyrrolidin-1-yl)-N-(1-phenylethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-pyridinylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5855076.png)




![2-({2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1H-benzimidazole](/img/structure/B5855123.png)



![N-[3-(aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5855157.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5855181.png)
![N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B5855187.png)